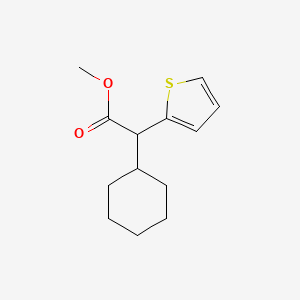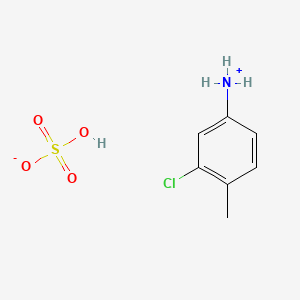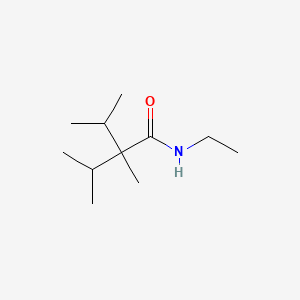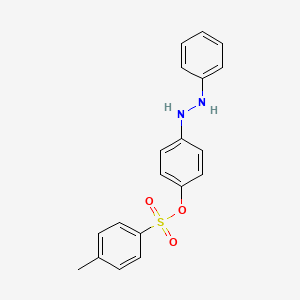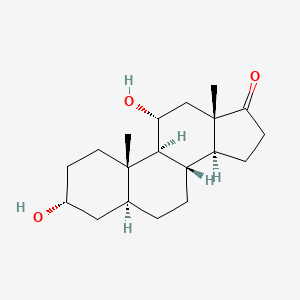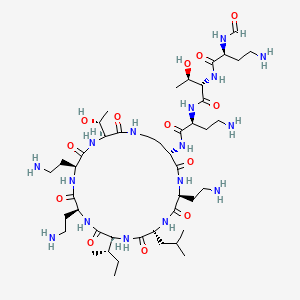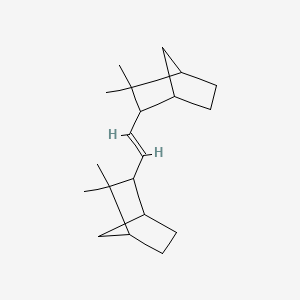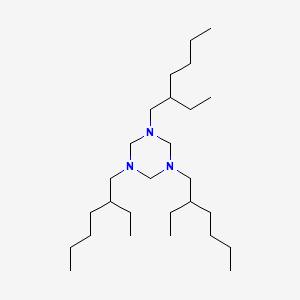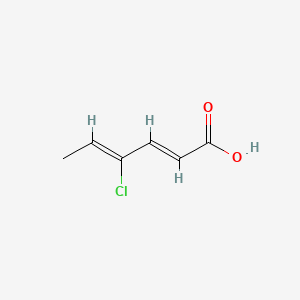
4-Chlorohexa-2,4-dienoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chlorohexa-2,4-dienoic acid is an organic compound with the molecular formula C6H7ClO2 It is characterized by the presence of a chloro group attached to a conjugated diene system
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chlorohexa-2,4-dienoic acid can be achieved through several methods. One common approach involves the chlorination of hexa-2,4-dienoic acid. This reaction typically requires the use of chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired position .
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions: 4-Chlorohexa-2,4-dienoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the diene system into a saturated or partially saturated system.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide are often used.
Major Products:
Oxidation: Formation of hexadienoic acids or hexadienones.
Reduction: Formation of hexenoic acids or hexanoic acids.
Substitution: Formation of various substituted dienoic acids.
Aplicaciones Científicas De Investigación
4-Chlorohexa-2,4-dienoic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in studies related to enzyme inhibition and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 4-Chlorohexa-2,4-dienoic acid involves its interaction with various molecular targets. The chloro group and the conjugated diene system play crucial roles in its reactivity. The compound can act as an electrophile in substitution reactions, and its diene system can participate in cycloaddition reactions. These interactions are mediated through specific pathways involving nucleophiles and electrophiles .
Comparación Con Compuestos Similares
Hexa-2,4-dienoic acid: Lacks the chloro group, making it less reactive in substitution reactions.
2,4-Hexadienoic acid: Another isomer with different reactivity due to the position of double bonds.
Sorbic acid: A well-known preservative with similar structural features but different applications.
Uniqueness: 4-Chlorohexa-2,4-dienoic acid is unique due to the presence of the chloro group, which enhances its reactivity and allows for a broader range of chemical transformations. This makes it a valuable compound in synthetic organic chemistry and various industrial applications .
Propiedades
Número CAS |
97552-61-9 |
|---|---|
Fórmula molecular |
C6H7ClO2 |
Peso molecular |
146.57 g/mol |
Nombre IUPAC |
(2E,4Z)-4-chlorohexa-2,4-dienoic acid |
InChI |
InChI=1S/C6H7ClO2/c1-2-5(7)3-4-6(8)9/h2-4H,1H3,(H,8,9)/b4-3+,5-2- |
Clave InChI |
FBHZRIIRIRXHEM-QSDRKMMISA-N |
SMILES isomérico |
C/C=C(/C=C/C(=O)O)\Cl |
SMILES canónico |
CC=C(C=CC(=O)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


